4-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate

Medicinal chemistry Regioisomerism Structure-activity relationships

4-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate (CAS 342615-19-4, MF C18H17N3O4, MW 339.35 g/mol) is a synthetic quinoxaline derivative bearing a 3-oxo-1,2,3,4-tetrahydroquinoxaline core, an acetamido linker, and a phenyl acetate terminal group. The compound belongs to a pharmacologically active scaffold class: dihydroquinoxalinone derivatives have been intensely studied as non-peptide bradykinin B1 receptor antagonists , kinase inhibitors , and antimicrobial/anticancer agents.

Molecular Formula C18H17N3O4
Molecular Weight 339.351
CAS No. 342615-19-4
Cat. No. B2424915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate
CAS342615-19-4
Molecular FormulaC18H17N3O4
Molecular Weight339.351
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2
InChIInChI=1S/C18H17N3O4/c1-11(22)25-13-8-6-12(7-9-13)19-17(23)10-16-18(24)21-15-5-3-2-4-14(15)20-16/h2-9,16,20H,10H2,1H3,(H,19,23)(H,21,24)
InChIKeyOBUFYYCSBIPRBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate (CAS 342615-19-4): Structural Baseline and Procurement Context


4-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate (CAS 342615-19-4, MF C18H17N3O4, MW 339.35 g/mol) is a synthetic quinoxaline derivative bearing a 3-oxo-1,2,3,4-tetrahydroquinoxaline core, an acetamido linker, and a phenyl acetate terminal group . The compound belongs to a pharmacologically active scaffold class: dihydroquinoxalinone derivatives have been intensely studied as non-peptide bradykinin B1 receptor antagonists [1], kinase inhibitors [2], and antimicrobial/anticancer agents [3]. For procurement decisions, the para-acetoxy substitution pattern on the anilide ring is the key structural feature that distinguishes this compound from its closest positional isomer (the meta-acetoxy analog, CAS 334973-23-8) and from simpler N-phenylacetamide analogs lacking the phenyl acetate motif.

Why Generic Substitution of 4-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate (CAS 342615-19-4) Fails: Regioisomeric and Scaffold-Level Differentiation


Substitution of CAS 342615-19-4 with structurally similar quinoxaline derivatives without rigorous validation is unwarranted for three reasons. First, regioisomerism matters: the para-acetoxy substitution on the phenyl ring (this compound) versus the meta-acetoxy configuration in CAS 334973-23-8 introduces distinct hydrogen-bonding geometry, steric profile, and electron distribution at the terminal aromatic ring [1]. In the broader quinoxalinone family, even minor substituent changes on the anilide ring are known to shift receptor subtype selectivity—for example, a toluenesulfonyl-substituted analog (compound 3 in Morissette et al., 2006) exhibited B1 IC50 = 2.13 μM versus B2 IC50 = 126 μM (59-fold selectivity), while a close analog (compound 5) showed IC50 values of 30 and 117 μM, respectively (3.9-fold selectivity) [2]. Second, the phenyl acetate moiety introduces a hydrolyzable ester group whose cleavage rate in biological media directly affects local concentration-time profiles, a property absent in simpler N-phenylacetamide congeners like CAS 36932-40-8 [3]. Third, the 3-oxo-tetrahydroquinoxaline scaffold is not a passive carrier; its tautomeric equilibrium (keto-enol) and redox behavior depend on N1-substitution patterns that differ across analogs, potentially altering target engagement kinetics [4].

Quantitative Evidence Guide: Differentiating 4-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate (CAS 342615-19-4) from Closest Analogs


Para- vs. Meta-Acetoxy Regioisomerism: Differential Physicochemical and Binding Consequences

CAS 342615-19-4 features the acetoxy group at the para position of the terminal phenyl ring, whereas its closest commercially available isomer, CAS 334973-23-8, carries the acetoxy group at the meta position . The para-substitution extends the molecular length axis by approximately 1.4 Å relative to the meta isomer (calculated from standard benzene geometry), directly affecting the distance between the hydrogen-bond-accepting acetoxy carbonyl and the tetrahydroquinoxalinone core . In the broader dihydroquinoxalinone bradykinin antagonist series, anilide ring substitution position has been shown to modulate receptor subtype selectivity; the analogous shift from ortho to para substitution in related sulfonamide series altered B1 vs. B2 selectivity ratios by factors exceeding 10-fold [1]. No published head-to-head pharmacological comparison between the para (342615-19-4) and meta (334973-23-8) isomers currently exists.

Medicinal chemistry Regioisomerism Structure-activity relationships

Phenyl Acetate Ester Motif vs. N-Phenylacetamide: Hydrolytic Lability and Pro-drug Potential

CAS 342615-19-4 incorporates a phenyl acetate ester moiety (Ph-O-CO-CH3) at the para position of the anilide ring, which is absent in the simpler N-phenylacetamide comparator CAS 36932-40-8 [1]. The phenyl acetate ester is susceptible to esterase-mediated hydrolysis, liberating the corresponding phenol and acetic acid. This hydrolytic lability is predicted to confer a shorter in vitro half-life in esterase-containing assay media (e.g., plasma, hepatic S9 fractions) compared to the non-ester comparator . While no direct t1/2 data exist for 342615-19-4, structurally related phenyl acetate prodrugs in drug discovery programs have shown 5- to 50-fold differences in metabolic half-life relative to their parent phenols [2]. This feature is relevant when the compound is used as a synthetic intermediate or when the free phenol is the intended active species in cell-based assays.

Pharmacokinetics Ester prodrug Metabolic stability

Molecular Weight and Lipophilicity Differentiation Within the Tetrahydroquinoxalinone Series

Among commercially available 3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl acetamide derivatives, CAS 342615-19-4 (MW 339.35 g/mol) occupies an intermediate molecular weight position: substantially larger than the simplest N-phenylacetamide analog CAS 36932-40-8 (MW 281.31 g/mol), comparable to the N-(p-tolyl) analog CAS 36932-41-9 (MW 295.34 g/mol), and smaller than the 6,7-dimethyl-substituted analog CAS 5851-77-4 (MW 367.4 g/mol) [1]. The LogP of CAS 342615-19-4 is predicted at approximately 2.2–2.6 (XLogP3 method), positioning it in the optimal range for passive membrane permeability . In comparison, the simpler analog CAS 36932-40-8 has a PubChem-computed XLogP3 of 2.1, while the 6,7-dimethyl analog CAS 5851-77-4 is predicted to be more lipophilic . The phenyl acetate ester adds both molecular weight and hydrogen bond acceptor count relative to the non-ester series members, which directly affects solubility and permeability profiles.

Physicochemical properties Drug-likeness Lipophilicity

Chiral Center and Stereochemical Differentiation vs. Achiral or Racemic Analogs

The 3-oxo-1,2,3,4-tetrahydroquinoxaline core of CAS 342615-19-4 contains a chiral center at the 2-position of the tetrahydroquinoxalinone ring (C-2 carbon bearing the acetamido side chain), with the compound commercially supplied as a racemic mixture or undefined stereochemistry . In the literature, the (2R)-enantiomer of related dihydroquinoxalinone B1 antagonists has been demonstrated to possess picomolar affinity (Ki = 22 pM for Compound 11 at the human B1 receptor, J Pharmacol Exp Ther 2004), whereas racemic or opposite-enantiomer mixtures in this scaffold class can show 10- to 100-fold reductions in target affinity [1]. This contrasts with simpler achiral quinoxaline derivatives (e.g., fully aromatic quinoxaline-2,3-diones) that lack this stereochemical dimension [2]. For assay development and SAR studies, the stereochemical identity of the purchased material is therefore a critical quality attribute.

Chirality Stereochemistry Enantioselectivity

Best Research and Industrial Application Scenarios for 4-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate (CAS 342615-19-4)


Regioisomer-Controlled Structure-Activity Relationship (SAR) Studies

CAS 342615-19-4 is the appropriate procurement choice for medicinal chemistry teams conducting systematic SAR exploration of the terminal phenyl ring substitution in dihydroquinoxalinone-based lead series. Its para-acetoxy configuration provides a distinct geometric and electronic profile compared to the meta isomer (CAS 334973-23-8), enabling the mapping of hydrogen-bond acceptor positioning effects on target binding. This is directly supported by the class-level evidence that positional isomerism in the anilide ring alters bradykinin B1/B2 receptor selectivity by factors exceeding 10-fold [1]. For teams requiring matched molecular pairs, both the para and meta isomers must be sourced independently and tested head-to-head.

Esterase-Labile Probe Development for Cellular and Enzymatic Assays

The phenyl acetate ester functionality of CAS 342615-19-4 makes it suitable for experiments requiring controlled intracellular release of the corresponding phenol metabolite. In esterase-rich cellular environments, the acetate group can be cleaved to generate the free phenol, which may serve as a more potent or differentially localized active species . This application scenario is analogous to well-established phenyl acetate prodrug strategies used in kinase inhibitor and anti-inflammatory drug development [2]. Researchers should pair this compound with stability assays (plasma, microsomal, or cellular esterase activity) to quantify the conversion rate under their specific experimental conditions.

Comparative Physicochemical Profiling in CNS Drug Discovery

With a predicted LogP of approximately 2.2–2.6 and molecular weight of 339.35 g/mol, CAS 342615-19-4 falls within the favorable CNS drug-like property space [3]. This distinguishes it from both the lower-MW but less functionalized analog CAS 36932-40-8 (MW 281.31, XLogP3 2.1) and the higher-MW 6,7-dimethyl analog CAS 5851-77-4 (MW 367.4, higher lipophilicity). For CNS-targeted programs exploring quinoxalinone-based modulators (e.g., AMPA receptor antagonists, acetylcholinesterase inhibitors) [4], CAS 342615-19-4 offers a balanced starting point with sufficient functional group complexity for further optimization.

Stereochemistry-Dependent Pharmacological Profiling

Given the chiral center at the C-2 position of the tetrahydroquinoxalinone ring, CAS 342615-19-4 (supplied as racemic material or undefined stereochemistry) is appropriate for initial screening campaigns. However, upon identification of activity, procurement of enantiomerically pure material or in-house chiral separation is essential, as literature evidence shows that the (2R)-enantiomers in the dihydroquinoxalinone class can exhibit picomolar target affinity while racemates may show 10- to 100-fold lower potency [5]. This scenario is critical for bradykinin B1 receptor antagonist programs, kinase inhibitor development, and any project where target selectivity is exquisitely dependent on three-dimensional molecular recognition.

Quote Request

Request a Quote for 4-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.